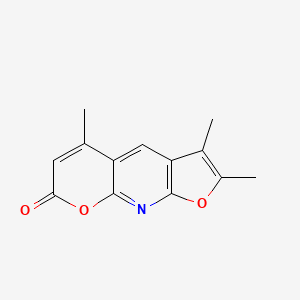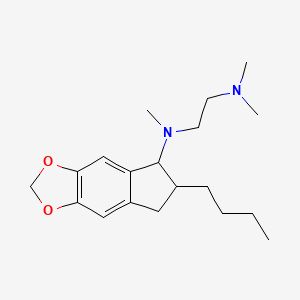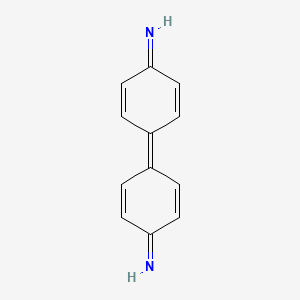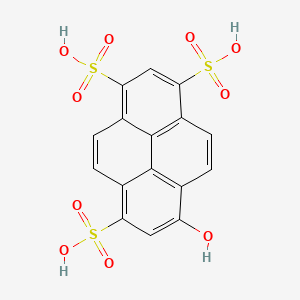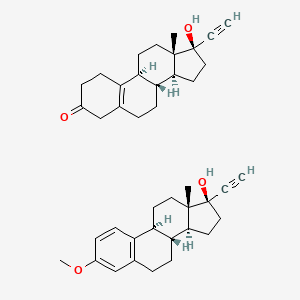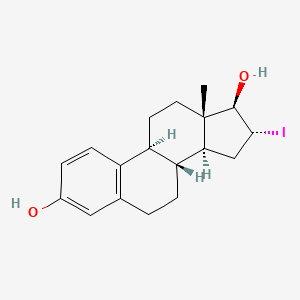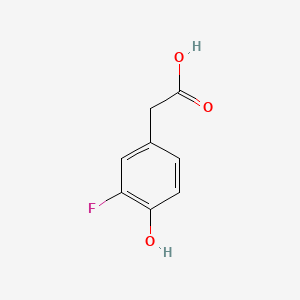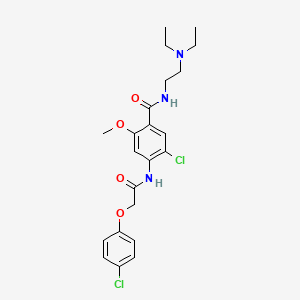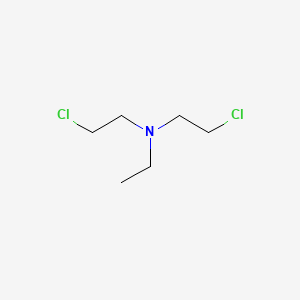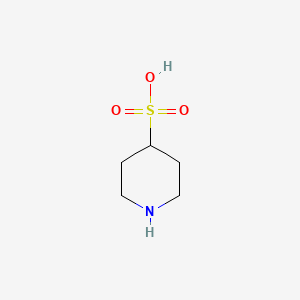
Piperidine-4-sulfonic acid
概要
説明
Piperidine-4-sulfonic acid is a potent GABA agonist, demonstrating an IC50 value of 0.034 μM for the inhibition of H-GABA binding .
Synthesis Analysis
There are several papers discussing the synthesis of piperidine derivatives using PSSA as a catalyst . Another paper discusses an efficient, rapid avenue for the synthesis of highly substituted piperidines . More details about the synthesis process can be found in these papers .
Molecular Structure Analysis
The molecular formula of Piperidine-4-sulfonic acid is C5H11NO3S. It has a molecular weight of 165.21 g/mol . More details about its molecular structure can be found in the references .
Chemical Reactions Analysis
Piperidine-4-sulfonic acid is involved in several chemical reactions. For instance, it is used in the synthesis of piperidine derivatives . More details about its chemical reactions can be found in the references .
Physical And Chemical Properties Analysis
Piperidine-4-sulfonic acid is a powder . Its SMILES string is OS(=O)(=O)C1CCNCC1 and its InChI is 1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) . More details about its physical and chemical properties can be found in the references .
科学的研究の応用
GABA A Receptor Agonist
P4S acts as a partial agonist at GABA A receptors. These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By modulating GABA A receptor activity, P4S may influence neuronal excitability, synaptic transmission, and overall brain function .
Hepatitis B and C Research
Studies have investigated the prevalence trend of hepatitis B virus (HBV) and hepatitis C virus (HCV) infections among hemodialysis patients. P4S has been explored in this context, aiming to determine genotype distribution, long-term prognosis, and risk factors for mortality .
Neuroscience Research
P4S has been featured in neuroscience studies. Researchers have used whole-cell patch-clamp techniques to explore its effects. Notably, propofol enhances the efficacy of P4S at alpha1beta1gamma2s GABA A receptors. These findings contribute to our understanding of neurotransmission and anesthesia mechanisms .
Drug Discovery and Evaluation
Piperidine derivatives, including P4S, have been investigated for their potential as drug candidates. Recent advances highlight the discovery and biological evaluation of compounds containing the piperidine moiety. Researchers explore their pharmacological properties, bioactivity, and therapeutic potential .
Ion Channel Modulation
Given its partial agonist activity at GABA A receptors, P4S may also impact ion channels. Investigating its effects on other ion channels could reveal novel therapeutic targets or mechanisms of action .
Synthetic Chemistry
P4S serves as a building block in synthetic chemistry. Researchers use it to synthesize more complex molecules, such as pharmaceutical intermediates or functional materials. Its sulfonic acid group provides reactivity and versatility in organic synthesis .
作用機序
Target of Action
Piperidine-4-sulfonic acid is a potent GABA agonist . It primarily targets the GABA type A receptor (GABAAR) , which is expressed ubiquitously throughout the brain .
Mode of Action
The compound interacts with its target, the GABAAR, by binding to it. This binding induces conformational changes in the GABAAR, leading to the opening of a gate that controls ion permeation through an integral transmembrane pore .
Biochemical Pathways
The primary biochemical pathway affected by Piperidine-4-sulfonic acid is the GABAergic pathway . By acting as a GABA agonist, it enhances the function of the GABAAR, increasing the open probability of the ion channel . This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and inhibition of neuronal firing.
Safety and Hazards
特性
IUPAC Name |
piperidine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72450-62-5 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the downstream effects of piperidine-4-sulfonic acid binding to GABAA receptors?
A2: As a partial agonist, piperidine-4-sulfonic acid elicits a weaker response compared to the full agonist GABA. Binding leads to conformational changes in the GABAA receptor, resulting in the opening of an intrinsic chloride channel. This chloride influx hyperpolarizes the neuron, decreasing its excitability and resulting in an overall inhibitory effect. [, , , , ]
Q2: Does the efficacy of piperidine-4-sulfonic acid differ depending on the GABAA receptor subtype?
A4: Yes, research has shown that piperidine-4-sulfonic acid demonstrates varying levels of efficacy depending on the specific GABAA receptor subunit composition. For example, its efficacy is significantly reduced at GABAA receptors harboring the α1(L277A) mutation compared to wild-type receptors. [] This highlights the importance of subunit composition in determining the pharmacological profile of GABAA receptor ligands. [, , , , ]
Q3: How does piperidine-4-sulfonic acid affect the activity of other GABAA receptor modulators?
A5: Studies show that piperidine-4-sulfonic acid can influence the activity of other GABAA receptor modulators. For instance, the potentiating effects of the anesthetic isoflurane on GABAA receptors are different when activated by piperidine-4-sulfonic acid compared to activation by the full agonist GABA. [] This underscores the complex interplay between different ligands acting on the GABAA receptor. [, ]
Q4: What is the significance of studying piperidine-4-sulfonic acid in the context of GABAA receptor pharmacology?
A6: Piperidine-4-sulfonic acid serves as a valuable tool for dissecting the complexities of GABAA receptor pharmacology. Its partial agonist profile allows researchers to investigate the subtle differences in ligand efficacy and the role of specific receptor subunits in mediating these effects. This knowledge is crucial for developing novel therapeutics targeting GABAA receptors with greater selectivity and improved safety profiles. [, , , , , , , , ]
Q5: Are there any known antagonists that can block the effects of piperidine-4-sulfonic acid on GABAA receptors?
A7: Yes, competitive antagonists such as bicuculline and SR-95531 can block the effects of piperidine-4-sulfonic acid by competing for the same binding site on the GABAA receptor. [, ] These antagonists are valuable tools for confirming the involvement of GABAA receptors in specific physiological processes.
Q6: What structural features of piperidine-4-sulfonic acid are important for its interaction with GABAA receptors?
A8: While a detailed structure-activity relationship study specifically for piperidine-4-sulfonic acid is not provided in the provided papers, research suggests that the presence of a negatively charged sulfonic acid group, mimicking the carboxylate group of GABA, is crucial for binding to the receptor. [, ] The spatial arrangement of this group and the piperidine ring likely contribute to its partial agonist profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



